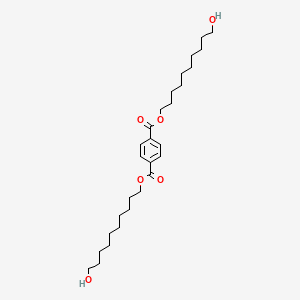![molecular formula C5H6O2 B14589957 2,4-Dioxabicyclo[3.2.0]hept-6-ene CAS No. 61253-93-8](/img/structure/B14589957.png)
2,4-Dioxabicyclo[3.2.0]hept-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxabicyclo[320]hept-6-ene is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dioxabicyclo[3.2.0]hept-6-ene can be synthesized through several methods. One common approach involves the photooxygenation of silacyclopentadienes, which leads to the formation of 2,4-dioxa-3-silabicyclo[3.2.0]hept-6-ene . This reaction typically requires specific conditions such as the presence of light and oxygen.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimizing the reaction conditions used in laboratory settings to ensure higher yields and purity.
化学反応の分析
Types of Reactions
2,4-Dioxabicyclo[3.2.0]hept-6-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N-benzylideneaniline N-oxide, nitrile oxides, and diazomethane . The conditions for these reactions often involve specific temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, cycloaddition reactions can yield various adducts with distinct stereochemistry .
科学的研究の応用
2,4-Dioxabicyclo[3.2.0]hept-6-ene has several scientific research applications, including:
Chemistry: It is used as a synthetic equivalent of acetylene and cyclobutadiene in various chemical reactions.
Biology and Medicine:
Industry: The compound’s unique structure and reactivity make it a valuable intermediate in the production of complex organic molecules.
作用機序
The mechanism by which 2,4-Dioxabicyclo[3.2.0]hept-6-ene exerts its effects involves its ability to participate in cycloaddition reactions. The molecular targets and pathways involved in these reactions include the formation of new carbon-carbon and carbon-oxygen bonds, which are facilitated by the compound’s strained bicyclic structure .
類似化合物との比較
Similar Compounds
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: This compound is similar in structure but contains additional carbonyl groups, which influence its reactivity and applications.
2,4-Dioxo-3-oxabicyclo[3.2.0]hept-6-ene: Another related compound used as a synthetic equivalent of acetylene and cyclobutadiene.
Uniqueness
2,4-Dioxabicyclo[3.2.0]hept-6-ene is unique due to its specific arrangement of oxygen atoms and double bonds within a seven-membered ring. This structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications.
特性
CAS番号 |
61253-93-8 |
|---|---|
分子式 |
C5H6O2 |
分子量 |
98.10 g/mol |
IUPAC名 |
2,4-dioxabicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C5H6O2/c1-2-5-4(1)6-3-7-5/h1-2,4-5H,3H2 |
InChIキー |
BJIVOEBYQBXYNZ-UHFFFAOYSA-N |
正規SMILES |
C1OC2C=CC2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
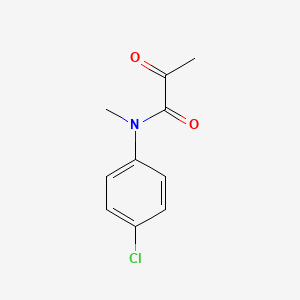

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)

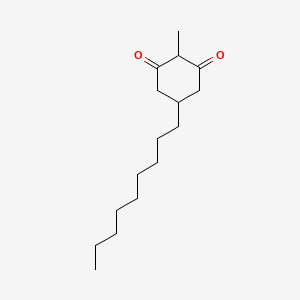
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

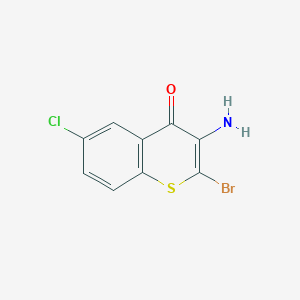
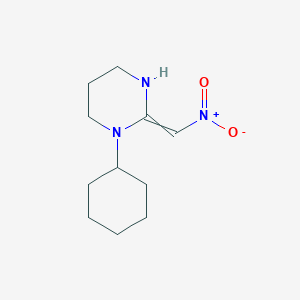
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
